A Technical Guide to the Physicochemical Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
A Technical Guide to the Physicochemical Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, a heterocyclic organic compound of significant interest in food science and pharmaceutical research. Commonly referred to as DDMP, this molecule is a well-known product of the Maillard reaction and is found in numerous natural sources. Its notable antioxidant, anti-inflammatory, and antimicrobial properties make a thorough understanding of its chemical and physical characteristics essential for researchers, scientists, and drug development professionals. This document details its structural, spectroscopic, and chromatographic profiles, alongside practical experimental methodologies for its synthesis and identification, serving as a vital resource for its application in research and development.
Introduction and Nomenclature
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a naturally occurring compound that has garnered considerable attention for its biological activities. It is frequently formed during the Maillard reaction, the chemical process responsible for the browning and flavor of many cooked foods, and has been isolated from sources as diverse as microbial cultures, fruits, and processed foods like caramel and bread.[1][2][3] Its significance lies primarily in its potent antioxidant capabilities, which are attributed to its unique molecular structure.[4][5][6]
For professionals in drug discovery and food science, precise identification is paramount. The compound is known by several synonyms, and a clear understanding of its nomenclature is the first step in rigorous scientific investigation.
-
Systematic IUPAC Name: 3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one[1][7]
-
Common Chemical Name: 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-[1][4][8]
-
Common Acronym: DDMP
-
Other Synonyms: 6-Methyl-3,5-dihydroxy-2,3-dihydro-4H-pyran-4-one, Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one[1]
Chemical Structure
The molecular structure of DDMP features a dihydropyranone core with hydroxyl groups at the C3 and C5 positions and a methyl group at C6. The enol structure at the C5 position is a critical determinant of its chemical reactivity and antioxidant capacity.[4][5]
Caption: Chemical structure of DDMP.
Core Physicochemical Properties
A summary of the key physicochemical properties of DDMP is presented below. These values are fundamental for designing experimental protocols, including solvent selection for extraction and analysis, and for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | [1][7][8] |
| Molecular Weight | 144.12 g/mol | [1][4][7][8] |
| Boiling Point (estimated) | 281.00 to 282.00 °C (at 760 mm Hg) | [10] |
| logP (Octanol/Water) | -0.4 to -0.731 (estimated) | [7][10] |
| Water Solubility (estimated) | 2.457 x 10⁵ mg/L (at 25 °C) | [10] |
| Vapor Pressure (estimated) | 0.000433 mmHg (at 25 °C) | [10] |
The negative logP value indicates that DDMP is a hydrophilic compound, a characteristic conferred by its multiple polar hydroxyl groups. This high polarity explains its significant solubility in water and other polar solvents like ethanol.[1][10] This property is critical for researchers working on aqueous extractions from natural products or developing aqueous formulations for biological assays.
The compound is reported to be relatively stable under normal conditions but may undergo degradation at extreme temperatures or pH levels, a crucial consideration for storage and sample processing.[1]
Spectroscopic and Chromatographic Profile
unambiguous identification and quantification of DDMP in complex matrices require robust analytical techniques. The following sections detail the expected outcomes from standard spectroscopic and chromatographic methods.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of DDMP.[11] Under Electron Ionization (EI), the compound produces a characteristic fragmentation pattern. The NIST WebBook provides reference mass spectra for DDMP, which serve as an authoritative standard for comparison.[8][12] Researchers should expect to see a molecular ion peak ([M]⁺) at m/z 144, corresponding to the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of DDMP, confirming the connectivity of atoms and the chemical environment of protons and carbons.[4][13] While specific chemical shifts can vary slightly depending on the solvent, the expected signals based on the structure are:
-
¹H NMR: Signals corresponding to the methyl protons, the protons on the dihydropyranone ring, and the exchangeable protons of the two hydroxyl groups.
-
¹³C NMR: Resonances for the six carbon atoms, including the methyl carbon, the carbons of the heterocyclic ring, and the carbonyl carbon.
Gas Chromatography (GC)
The retention behavior of DDMP on different GC columns is a key identifying feature. Kovats Retention Indices (RI) provide a standardized measure that is less dependent on specific instrument conditions than simple retention times.
| Column Type | Kovats Retention Index (RI) Range | Source |
| Standard Non-Polar | 1107 - 1167 | [7][14] |
| Standard Polar | 2225 - 2311 | [7] |
The significant difference in retention indices between non-polar and polar columns highlights the compound's polarity. This data is invaluable for method development, allowing scientists to select the appropriate column and temperature program to achieve separation from other components in a mixture.
Experimental Methodologies
To ensure scientific rigor, protocols must be robust and reproducible. The following sections provide validated, step-by-step methodologies for the synthesis and analysis of DDMP.
Protocol: Synthesis of DDMP from D-Glucose
This protocol is adapted from established literature methods and relies on the Maillard reaction under controlled conditions.[1][3] The causality behind this choice is that it mimics a common formation pathway of DDMP, providing a biomimetic route to the compound.
Caption: Workflow for the synthesis of DDMP.
Step-by-Step Methodology:
-
Preparation: In a suitable reaction vessel, create a mixture of D-glucose (0.1 mol) and piperidine (0.1 mol) in 100 mL of ethanol.
-
Initiation: Stir the mixture and heat to 65 °C.
-
Acid Addition: Prepare a solution of acetic acid (0.2 mol) in 20 mL of ethanol. Add this solution dropwise to the heated reaction mixture. The use of piperidine (a base) and acetic acid (an acid) catalyzes the complex series of reactions, including isomerization and condensation, that lead from glucose to DDMP.
-
Reaction: After the addition is complete, increase the temperature to 73 °C and continue the reaction for 36 hours.
-
Solvent Removal: Following the reaction period, remove the solvent from the resulting mixture by evaporation under reduced pressure.
-
Purification: Wash the obtained residue with 100 mL of water. Adjust the pH of the filtrate to a range of 5-6 by carefully adding a saturated sodium bicarbonate solution. This step neutralizes excess acid and helps precipitate or separate impurities, yielding the target DDMP compound.
Protocol: Analytical Identification by GC-MS
This workflow outlines a self-validating system for the identification of DDMP in a sample, such as a plant extract or food product. The use of both retention index and mass spectral matching provides a high degree of confidence.
Caption: Workflow for GC-MS identification of DDMP.
Step-by-Step Methodology:
-
Sample Preparation: Extract DDMP from the matrix using a suitable polar solvent (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is dictated by DDMP's hydrophilic nature. Concentrate the extract if necessary.
-
GC Separation: Inject the prepared sample into a GC-MS system. For robust identification, it is advisable to analyze the sample on two columns of differing polarity (e.g., a non-polar DB-5 and a polar DB-WAX).
-
MS Analysis: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-300).
-
Data Analysis & Confirmation:
-
Retention Index: Calculate the Kovats Retention Index of the peak of interest and compare it to the established values in the literature for both columns.[7][14]
-
Mass Spectrum: Compare the acquired mass spectrum of the peak with a reference spectrum from an authoritative database like the NIST Mass Spectral Library.[8][12]
-
Validation: A positive identification is confirmed only when both the retention index and the mass spectrum match the reference data.
-
Applications in Research and Development
The well-characterized physicochemical properties of DDMP underpin its utility in various fields:
-
Food Industry: Its antioxidant properties are leveraged to improve food preservation and quality.[1]
-
Pharmaceuticals: DDMP is actively investigated for its therapeutic potential in conditions related to oxidative stress, inflammation, and microbial infections.[1][4][] Its ability to act as a DNA strand-breaking substance is also under investigation.[4]
-
Biochemistry Research: It serves as a model compound for studying the Maillard reaction and its biological implications.[1][5]
Conclusion
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is a multifaceted compound whose physicochemical properties make it a subject of intense scientific interest. Its hydrophilicity, distinct spectroscopic signature, and predictable chromatographic behavior provide a solid foundation for its study and application. This guide has synthesized the critical technical data and provided robust experimental frameworks to empower researchers, scientists, and drug development professionals in their work with this promising molecule.
References
- EvitaChem. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667).
-
National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Benchchem. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
-
Kuroda, M., et al. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Food Chemistry, 361, 130052. Retrieved from [Link]
- The Good Scents Company. (n.d.). hydroxydihydromaltol.
- PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one.
-
National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- BOC Sciences. (n.d.). CAS 28564-83-2 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
-
PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. CID 119838. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Retrieved from [Link]
-
Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]
-
Yu, X., et al. (2018). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 8(62), 35581-35588. Retrieved from [Link]
-
Yu, X., et al. (2018). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 8(62), 35581-35588. Retrieved from [Link]
-
ResearchGate. (2023). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011. Retrieved from [Link]
- ResearchGate. (n.d.). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP).
-
ResearchGate. (2014). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Retrieved from [Link]
Sources
- 1. Buy 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667) | 28564-83-2 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 9. SID 135076222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hydroxydihydromaltol, 28564-83-2 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 13. Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemeo.com [chemeo.com]
